Comparative LRRK2 Inhibitory Potency (IC50) in Wild-Type Kinase Assays
PFE-360 demonstrates an in vivo LRRK2 IC50 of 2.3 nM, which positions it as a higher-potency inhibitor compared to several other preclinical and clinical-stage LRRK2 inhibitors. Specifically, PFE-360 is more potent than PF-06447475 (IC50 = 3 nM) and GNE-7915 (IC50 = 9 nM) [1]. However, it is less potent than MLi-2 (IC50 = 0.8 nM) in the same wild-type LRRK2 context [1].
| Evidence Dimension | In vivo LRRK2 kinase inhibition potency |
|---|---|
| Target Compound Data | 2.3 nM (IC50) |
| Comparator Or Baseline | MLi-2: 0.8 nM; PF-06447475: 3 nM; GNE-7915: 9 nM |
| Quantified Difference | PFE-360 is 3.9x less potent than MLi-2, 1.3x more potent than PF-06447475, and 3.9x more potent than GNE-7915. |
| Conditions | In vivo mean IC50; assay system context per cited references |
Why This Matters
For experiments where maximal target engagement is required at lower doses, the higher potency of MLi-2 may be preferred; however, PFE-360 offers a balanced potency profile that avoids the potential for excessive target suppression associated with sub-nanomolar inhibitors, which can confound interpretation of on-target toxicities.
- [1] Wojewska DN, Kortholt A. LRRK2 Targeting Strategies as Potential Treatment for Parkinson's Disease. Biomolecules. 2021;11(8):1101. View Source
